molecular formula C5H8Br2N2 B2897981 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide CAS No. 66187-97-1

4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide

Cat. No.: B2897981
CAS No.: 66187-97-1
M. Wt: 255.941
InChI Key: IWXZVNKDTSUCSF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide is a chemical compound with the molecular formula C5H7Br2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide typically involves the bromination of 5-methyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such approach is the use of electrochemical bromination, where bromine is generated in situ from hydrobromic acid (HBr) in a flow reactor. This method minimizes the use of hazardous reagents and reduces waste production .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-5-methyl-1H-imidazole, while oxidation with potassium permanganate produces 4-(bromomethyl)-5-methyl-1H-imidazole-2-carboxylic acid.

Scientific Research Applications

4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide involves its interaction with nucleophiles or electrophiles, depending on the reaction context. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent modification or non-covalent binding.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of an imidazole ring.

    4-(Chloromethyl)-5-methyl-1H-imidazole hydrobromide: Similar but with a chloromethyl group instead of a bromomethyl group.

    5-Methyl-1H-imidazole-4-carboxaldehyde: Similar but with a formyl group instead of a bromomethyl group.

Uniqueness

4-(Bromomethyl)-5-methyl-1H-imidazole hydrobromide is unique due to its specific reactivity profile, which allows for selective modifications at the bromomethyl position

Properties

IUPAC Name

4-(bromomethyl)-5-methyl-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXZVNKDTSUCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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